molecular formula C8H6F2OS B1528416 S-Methyl 2,5-difluorobenzothioate CAS No. 1146210-64-1

S-Methyl 2,5-difluorobenzothioate

Cat. No.: B1528416
CAS No.: 1146210-64-1
M. Wt: 188.2 g/mol
InChI Key: WGOMOILVAWKEGF-UHFFFAOYSA-N
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Description

S-Methyl 2,5-difluorobenzothioate: is an organic compound with the molecular formula C8H6F2OS and a molecular weight of 188.19 g/mol . This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound is used primarily in research settings and has various applications in organic synthesis and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl 2,5-difluorobenzothioate typically involves the reaction of 2,5-difluorobenzenethiol with methylating agents under controlled conditions. One common method is the reaction of 2,5-difluorobenzenethiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: S-Methyl 2,5-difluorobenzothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-Methyl 2,5-difluorobenzothioate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: In biological research, compounds containing fluorine atoms are often studied for their potential as pharmaceuticals. The presence of fluorine can significantly alter the biological activity and metabolic stability of a compound. This compound may be investigated for its potential biological activities and as a precursor for drug development .

Industry: In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of S-Methyl 2,5-difluorobenzothioate largely depends on the specific reactions it undergoesThe fluorine atoms on the benzene ring can influence the reactivity and stability of the compound by affecting the electron density and steric properties of the molecule .

Comparison with Similar Compounds

  • S-Methyl 2,4-difluorobenzothioate
  • S-Methyl 3,5-difluorobenzothioate
  • S-Methyl 2,5-dichlorobenzothioate

Comparison: S-Methyl 2,5-difluorobenzothioate is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity, stability, and overall chemical properties. Compared to other similar compounds, this compound may exhibit different reactivity patterns in substitution reactions and different biological activities due to the electronic effects of the fluorine atoms .

Properties

IUPAC Name

S-methyl 2,5-difluorobenzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOMOILVAWKEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=O)C1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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